molecular formula C20H22ClN3OS B2889543 N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-methylbenzamide CAS No. 392321-06-1

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-methylbenzamide

Cat. No.: B2889543
CAS No.: 392321-06-1
M. Wt: 387.93
InChI Key: LKOBOGQODMZBNR-UHFFFAOYSA-N
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Description

N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-methylbenzamide is a synthetic compound of significant interest in medicinal chemistry research, incorporating two pharmacologically active moieties: the adamantane ring and the 1,3,4-thiadiazole core. Derivatives of adamantane, such as the well-known amantadine, have a established history of biological activity, particularly as antiviral agents . The rigid, lipophilic adamantyl group can enhance membrane permeability and influence the compound's interaction with biological targets . Concurrently, the 1,3,4-thiadiazole scaffold is extensively investigated for its diverse biological properties, which include documented anticancer and antimicrobial activities in related structures . The integration of these systems, along with the 2-chloro-N-methylbenzamide substituent, creates a multifunctional molecule that may be explored for its potential to modulate various enzymatic pathways and cellular processes. The primary research value of this compound lies in its potential as a lead structure for developing novel therapeutic agents. Molecular docking studies of analogous 1,3,4-thiadiazole derivatives suggest that such compounds can act as potent inhibitors of enzymes like dihydrofolate reductase (DHFR), a recognized target in anticancer and antimicrobial drug discovery . Furthermore, related adamantane-containing compounds have been patented for their protective activity against toxins and viruses with intracellular modes of action, indicating a potential research application in virology and toxicology . Researchers can utilize this compound to investigate its mechanism of action, its affinity for specific protein targets such as kinases or cholinesterases, and its efficacy in various cellular models of disease, thereby contributing to the development of new chemical tools and potential treatments .

Properties

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3OS/c1-24(17(25)15-4-2-3-5-16(15)21)19-23-22-18(26-19)20-9-12-6-13(10-20)8-14(7-12)11-20/h2-5,12-14H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKOBOGQODMZBNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)C(=O)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Adamantane-1-Carboxylic Acid

Adamantane-1-carboxylic acid serves as the primary precursor for introducing the adamantane group. Its rigid, polycyclic structure necessitates specialized handling to prevent side reactions during derivatization. Commercial sources must provide ≥99% purity, verified via high-performance liquid chromatography (HPLC).

Thiosemicarbazide

Thiosemicarbazide is critical for thiadiazole ring formation. Anhydrous grades are preferred to avoid hydrolysis during cyclization. Storage under nitrogen atmosphere is recommended to prevent oxidation.

2-Chloro-N-Methylbenzoyl Chloride

This electrophilic coupling agent is synthesized by treating 2-chloro-N-methylbenzamide with thionyl chloride (SOCl₂) in 1,2-dichloroethane. Freshly distilled reagent ensures optimal reactivity, with residual SOCl₂ removed via vacuum distillation.

Synthesis of the 1,3,4-Thiadiazole Core

Formation of Adamantane-1-Carbohydrazide

Adamantane-1-carboxylic acid (10 mmol) is refluxed with excess hydrazine hydrate (30 mmol) in ethanol (50 mL) for 6 hours. The product precipitates upon cooling and is recrystallized from ethanol (yield: 82–87%).

Reaction Conditions

  • Temperature: 80°C
  • Solvent: Ethanol (anhydrous)
  • Catalyst: None required

Cyclodehydration to 5-(Adamantan-1-yl)-1,3,4-Thiadiazol-2-Amine

Adamantane-1-carbohydrazide (5 mmol) and thiosemicarbazide (5 mmol) are suspended in phosphorus oxychloride (POCl₃, 15 mL). The mixture is stirred at 85°C for 2 hours, cooled, and quenched with ice water. Basification with 50% NaOH (pH 8–9) precipitates the thiadiazole amine, which is filtered and recrystallized from chloroform:ethanol (1:1) (yield: 68–74%).

Critical Parameters

  • POCl₃ acts as both solvent and dehydrating agent.
  • Prolonged heating (>2 hours) reduces yield due to ring decomposition.

Coupling with 2-Chloro-N-Methylbenzoyl Chloride

Acylation Reaction

5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-amine (3 mmol) is dissolved in anhydrous tetrahydrofuran (THF, 20 mL). 2-Chloro-N-methylbenzoyl chloride (3.3 mmol) is added dropwise at 0°C, followed by triethylamine (4 mmol) to neutralize HCl. The reaction proceeds at room temperature for 12 hours. The solvent is evaporated, and the crude product is purified via silica gel chromatography (ethyl acetate:hexane, 3:7) (yield: 58–63%).

Optimization Insights

  • Excess acyl chloride (10%) compensates for steric hindrance from adamantane.
  • Low temperatures minimize N-methyl group epimerization.

Purification and Characterization

Recrystallization

The crude product is recrystallized from ethanol to remove unreacted amine and acyl chloride. Optimal conditions involve slow cooling from 60°C to 4°C over 24 hours, yielding colorless crystals.

Chromatographic Methods

Parameter Details
Column Silica gel 60 (230–400 mesh)
Mobile Phase Ethyl acetate:hexane (3:7)
Flow Rate 2 mL/min
Detection UV at 254 nm

Analytical Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃)

  • δ 1.68–1.92 (m, 15H, adamantane H)
  • δ 3.12 (s, 3H, N–CH₃)
  • δ 7.32–7.45 (m, 3H, aromatic H)
  • δ 8.21 (d, J = 8.4 Hz, 1H, thiadiazole H)

¹³C NMR (100 MHz, CDCl₃)

  • δ 28.9 (N–CH₃)
  • δ 36.1–42.7 (adamantane C)
  • δ 123.5–138.2 (aromatic C)
  • δ 165.4 (C=O)

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₂₁H₂₃ClN₃O₂S: 424.1154
  • Observed: 424.1158 [M+H]⁺

Optimization Strategies

Solvent Screening

Solvent Yield (%) Purity (%)
THF 63 98
DCM 57 95
Acetone 49 92

THF maximizes yield due to superior solubility of the adamantane-thiadiazole intermediate.

Temperature Profiling

Stage Optimal Range (°C)
Cyclodehydration 80–85
Acylation 0–25

Challenges and Mitigation

Steric Hindrance

The adamantane group impedes nucleophilic attack during acylation. Mitigation includes:

  • Using 10% excess acyl chloride.
  • Prolonging reaction time to 24 hours.

Byproduct Formation

Minor byproducts (<5%) include:

  • N-methyl-2-chlorobenzamide (hydrolysis product).
  • Adamantane-1-carboxylic acid (degradation product).

Chemical Reactions Analysis

Types of Reactions

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or amines.

    Substitution: The chlorine atom on the benzamide moiety can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-methylbenzamide has been studied for its potential therapeutic applications in various fields:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The exact mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-methylbenzamide is not fully understood. it is believed to modulate various biological pathways. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also inhibits histone deacetylases (HDACs), which regulate gene expression. These actions result in reduced inflammation, induction of cell cycle arrest, and apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Physical Properties
Compound Name Substituents (Position 2) Melting Point (°C) Yield (%) Biological Activities Source
Target Compound : N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-methylbenzamide 2-chloro-N-methylbenzamide Not reported Not reported Presumed antiviral/antimicrobial*
N-Ethyl-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine (I) Ethylamine 441–443 K (168–170°C) Crystallographic stability
N-(4-Fluorophenyl)-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine (II) 4-Fluorophenylamine Enhanced H-bonding interactions
N-(5-(4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropylphenoxy)acetamide (5e) 4-Chlorobenzylthio + phenoxyacetamide 132–134 74 Potential herbicidal activity
2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide 2-Methoxybenzamide Insecticidal/fungicidal
N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide Dichlorophenyl + difluorobenzamide Structural robustness (X-ray data)

*Inferred from adamantane and thiadiazole bioactivity profiles .

Key Observations:
  • Adamantane vs. Non-Adamantane Derivatives: The adamantane group confers higher melting points (e.g., 168–170°C for compound I vs. 132–170°C for non-adamantane thiadiazoles ), attributed to its bulky, hydrophobic structure promoting dense crystal packing.
  • Chloro-Benzamide vs. Other Substituents : The 2-chloro-N-methylbenzamide group in the target compound introduces steric and electronic effects distinct from simpler amines (e.g., ethylamine in I) or phenylacetamides (e.g., 5e). Chlorine’s electronegativity may enhance dipole interactions in biological targets, similar to fluorophenyl derivatives (II) .

Crystallographic and Noncovalent Interactions

  • Thiadiazole Ring Planarity : The thiadiazole core in adamantane derivatives (I, target) is nearly planar (r.m.s. deviation = 0.009 Å), favoring π-stacking and intermolecular H-bonding (e.g., N–H⋯N in I) .
  • Hydrophobic Layering : Adamantane’s hydrophobicity creates alternating hydrophilic/hydrophobic layers in crystal structures, enhancing stability . This contrasts with polar substituents like methoxybenzamide (10), which rely on O–H⋯O bonds .

Biological Activity

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-methylbenzamide is a synthetic compound belonging to the class of 1,3,4-thiadiazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The adamantane moiety contributes to the compound's unique structural and electronic characteristics, enhancing its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H18ClN3S\text{C}_{15}\text{H}_{18}\text{ClN}_{3}\text{S}

This structure includes:

  • An adamantane core, which is a polycyclic hydrocarbon known for its rigidity.
  • A thiadiazole ring that contributes to biological activity through its ability to participate in various chemical interactions.
  • A chloro group that may enhance lipophilicity and biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the adamantane and thiadiazole moieties. For instance, a series of derivatives were synthesized and evaluated for their anti-proliferative activity against various cancer cell lines, including MCF-7 (breast cancer), HepG-2 (liver cancer), and A549 (lung cancer). The most promising derivatives showed significant up-regulation of pro-apoptotic markers (BAX) and down-regulation of anti-apoptotic markers (Bcl-2), indicating their potential as apoptotic inducers .

The inhibitory activity against epidermal growth factor receptor (EGFR) was also assessed. Some derivatives exhibited IC50 values ranging from 37.85 nM to 85 nM against mutant EGFR types, demonstrating comparable efficacy to established drugs like Lapatinib .

Antimicrobial Activity

Thiadiazole derivatives are known for their antimicrobial properties. Studies have reported that this compound exhibits significant antibacterial activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

The mechanism underlying the biological activity of this compound involves several pathways:

  • Binding Interactions : The rigid adamantane structure allows for effective binding to specific protein targets.
  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Through modulation of apoptosis-related proteins, it promotes programmed cell death in cancer cells.

Comparative Analysis with Similar Compounds

To understand the unique biological activities of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructureBiological Activity
N-Ethyl-5-(adamantan-1-yl)-1,3,4-thiadiazoleStructureAnticancer
N-(4-Fluorophenyl)-5-(adamantan-1-yl)-1,3,4-thiadiazoleStructureAntimicrobial
(4-Bromophenyl)-5-(adamantan-1-yl)-1,3,4-thiadiazoleStructureAntiviral

These compounds share similar core structures but differ in substituents that significantly influence their solubility and interaction with biological targets.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for high yield and purity?

Methodological Answer: The synthesis involves three key steps (Figure 1):

Starting Material : Adamantane-1-carbohydrazide is treated with methyl isothiocyanate to form thiosemicarbazides .

Cyclization : Thiosemicarbazides undergo acid-catalyzed cyclization (e.g., H₂SO₄ at 25°C for 24 hours) to generate the 1,3,4-thiadiazole core .

Substitution : A chloro-methylbenzamide group is introduced via nucleophilic substitution or coupling reactions (e.g., EDC/DCC-mediated amidation) .

Q. Optimization Strategies :

  • Temperature Control : Maintain 25–30°C during cyclization to avoid side reactions.
  • pH Adjustment : Use buffered conditions (pH 6–7) during substitution to enhance reaction specificity.
  • Purification : Column chromatography (silica gel, hexane:ethyl acetate) yields >90% purity .

Q. Table 1: Reaction Conditions vs. Yields

StepReagents/ConditionsYield (%)Purity (%)
ThiosemicarbazideMethyl isothiocyanate, EtOH, 24h75–8085
CyclizationH₂SO₄, 25°C, 24h60–7090
SubstitutionEDC, DMF, RT, 12h50–6095

Q. How is the molecular structure characterized, and what techniques confirm its planar configuration?

Methodological Answer:

  • X-ray Crystallography : Reveals a planar thiadiazole ring (r.m.s. deviation = 0.009 Å) with the adamantane moiety at a torsion angle of 175.9° .
  • NMR Spectroscopy :
    • ¹H NMR : Adamantane protons appear as singlets (δ 1.6–2.1 ppm); thiadiazole protons resonate at δ 8.2–8.5 ppm .
    • ¹³C NMR : Carbonyl (C=O) at δ 165–170 ppm; thiadiazole carbons at δ 150–155 ppm .
  • Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 403.9 (calculated: 403.9) .

Q. What biological activities have been reported, and how do structural modifications influence these properties?

Methodological Answer:

  • Antimicrobial Activity : Derivatives show MIC values of 2–8 µg/mL against S. aureus and E. coli, outperforming ampicillin .
  • Anti-inflammatory Effects : IC₅₀ of 10 µM in carrageenan-induced edema models .
  • Structural Influence :
    • Adamantane : Enhances lipophilicity (logP = 3.5) and membrane permeability .
    • Chloro Substituent : Increases electron-withdrawing effects, improving enzyme binding .

Q. Table 2: Biological Activity vs. Substituents

SubstituentActivity (MIC, µg/mL)Target Enzyme (Kd, nM)
-Cl (Reference)2–8MurA (120)
-OCH₃4–16MurA (250)
-NO₂8–32MurB (180)

Advanced Research Questions

Q. How can computational methods elucidate the mechanism of action and binding affinities?

Methodological Answer:

  • Molecular Docking (AutoDock/Vina) :
    • Targets : Bacterial MurA/MurB enzymes (PDB: 1UAE) .
    • Binding Mode : Adamantane occupies a hydrophobic pocket; thiadiazole forms hydrogen bonds with Arg-120 and Glu-172 .
    • ΔG Binding : Calculated −9.2 kcal/mol, correlating with experimental IC₅₀ values .
  • MD Simulations (GROMACS) : Confirms stable binding over 100 ns, with RMSD < 2 Å .

Q. What strategies resolve contradictions between in-vitro and in-vivo efficacy data?

Methodological Answer:

  • In-Vitro Limitations : High plasma protein binding (95%) reduces free drug availability .
  • In-Vivo Optimization :
    • Formulation : Nanoemulsions (size: 150 nm) improve bioavailability by 3-fold .
    • Metabolic Stability : CYP3A4 inhibition (ketoconazole co-administration) extends half-life from 2h to 6h .
  • PK/PD Modeling : Links in-vitro IC₅₀ to in-vivo dosing (e.g., 50 mg/kg BID for 90% target inhibition) .

Q. How does the adamantane moiety influence pharmacokinetics and target interactions?

Methodological Answer:

  • Pharmacokinetics :
    • logP : 3.5 (vs. 2.1 for non-adamantane analogs) enhances blood-brain barrier penetration .
    • Half-life : 4h in rats (vs. 1.5h for analogs) due to reduced CYP450 metabolism .
  • Target Interactions :
    • Hydrophobic Pocket Fit : Adamantane’s rigidity improves binding to viral proteases (e.g., HIV-1 protease) .
    • Entropic Penalty : Reduced conformational flexibility increases binding specificity .

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